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Compound of Interest

Compound Name: Pemigatinib-D6

Cat. No.: B13841940 Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties of

deuterated Pemigatinib, tailored for researchers, scientists, and drug development

professionals. Due to the limited publicly available data on deuterated Pemigatinib, this guide

establishes the known properties of the parent compound, Pemigatinib, and subsequently

elucidates the anticipated effects of deuteration based on established scientific principles.

Introduction to Pemigatinib and the Role of
Deuteration
Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR)

subtypes 1, 2, and 3.[1][2] It is approved for the treatment of adults with previously treated,

unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or

other rearrangement.[1][3][4][5] By blocking the FGFR signaling pathways, Pemigatinib

effectively decreases cell viability in cancer cell lines with activating FGFR amplifications and

fusions.[1][3]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium,

is a well-established approach in medicinal chemistry to enhance the pharmacokinetic profile of

a drug.[6][7] The primary mechanism behind this improvement is the kinetic isotope effect,

where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H)

bond, can slow down metabolic processes, leading to a longer drug half-life and potentially

reduced dosing frequency.[6][8][9]
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Physicochemical Properties: Pemigatinib vs.
Deuterated Pemigatinib
The following tables summarize the known physicochemical properties of Pemigatinib and the

predicted properties of its deuterated analogue.

Table 1: General and Calculated Physicochemical Properties

Property Pemigatinib
Deuterated
Pemigatinib
(Predicted)

Data Source

Molecular Formula C₂₄H₂₇F₂N₅O₄ C₂₄H₂₇-ₓDₓF₂N₅O₄ [4][10]

Molecular Weight 487.50 g/mol
487.50 + (1.008 × x)

g/mol
[10][11][12]

pKa (Strongest Basic) 5.9 Marginally altered [1]

logP 1.82 - 2.26 Slightly lower [1]

Polar Surface Area 83.16 Å² Unchanged [1]

Hydrogen Bond

Donors
1 Unchanged [1]

Hydrogen Bond

Acceptors
6 Unchanged [1]

x = number of deuterium atoms

Table 2: Experimentally Determined Physicochemical Properties
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Property Pemigatinib
Deuterated
Pemigatinib
(Predicted)

Data Source

Physical State
White to off-white

solid

Likely a white to off-

white solid
[4][13]

Water Solubility
0.144 mg/mL (pH-

dependent)

Potentially slightly

increased
[1][4]

Crystal Structure
Data available (PDB

ID: 7WCL)

May exhibit minor

differences
[14][15]

The Impact of Deuteration on Physicochemical
Properties
While the replacement of hydrogen with deuterium is a subtle structural modification, it can

impart measurable changes in the physicochemical properties of a molecule.[6]

Molecular Weight: The most direct consequence of deuteration is an increase in molecular

weight, directly proportional to the number of deuterium atoms incorporated.

Lipophilicity (logP): Deuteration can lead to a slight decrease in lipophilicity.[6] This is

attributed to the shorter and less polarizable C-D bond compared to the C-H bond.[8]

pKa: The effect of deuteration on the acid dissociation constant (pKa) is generally minimal,

as the electronic properties of hydrogen and deuterium are nearly identical.[6]

Solubility: The impact of deuteration on aqueous solubility is not always predictable but can

lead to a modest increase.[15] This may be due to subtle changes in crystal lattice energy

and interactions with water molecules.

Crystal Structure: Minor alterations in bond lengths and vibrational energies upon

deuteration can potentially lead to differences in the crystal packing and, consequently, the

crystal structure of the solid form.[15]
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The most significant impact of deuteration, however, lies in its effect on metabolic stability. The

kinetic isotope effect can substantially slow the rate of cytochrome P450 (CYP)-mediated

metabolism, a major clearance pathway for many drugs. For Pemigatinib, which is primarily

metabolized by CYP3A4, strategic deuteration at metabolically vulnerable positions could lead

to a more favorable pharmacokinetic profile.

Experimental Protocols
The following are standard experimental methodologies for the determination of key

physicochemical properties of small molecule drugs like Pemigatinib and its deuterated

analogues.

Solubility Determination (Shake-Flask Method)
An excess amount of the test compound is added to a known volume of a buffered aqueous

solution at a specific pH (e.g., 1.2, 4.5, and 6.8) and purified water.

The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25

°C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

The suspension is then filtered to remove any undissolved solid.

The concentration of the dissolved compound in the filtrate is quantified using a validated

analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV).

pKa Determination (Potentiometric Titration)
A precise amount of the test compound is dissolved in a suitable co-solvent system (e.g.,

methanol/water).

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

The pH of the solution is monitored continuously throughout the titration using a calibrated

pH meter.

The pKa value(s) are determined from the inflection points of the resulting titration curve.
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Lipophilicity Determination (LogD Shake-Flask Method)
A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered

aqueous solution at a specific pH (e.g., 7.4).

The mixture is shaken vigorously to ensure thorough mixing of the two phases and then

allowed to separate.

The concentration of the compound in both the n-octanol and aqueous phases is determined

by a suitable analytical method (e.g., HPLC-UV).

The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the

concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows
The following diagrams, rendered using the DOT language, illustrate the FGFR signaling

pathway targeted by Pemigatinib and a general workflow for the physicochemical

characterization of a deuterated drug candidate.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.
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Synthesis and Purification
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Caption: Experimental workflow for the physicochemical characterization of deuterated

Pemigatinib.

Conclusion
While direct experimental data on deuterated Pemigatinib remains proprietary or unpublished,

a robust understanding of the physicochemical properties of the parent compound, coupled

with established principles of deuteration, allows for a predictive assessment. The primary

benefit of deuterating Pemigatinib is expected to be an improvement in its metabolic stability,

potentially leading to an enhanced pharmacokinetic profile. The subtle changes in other

physicochemical properties, such as solubility and lipophilicity, are generally considered

secondary but should be experimentally verified. The methodologies and workflows presented

in this guide provide a solid framework for the comprehensive physicochemical characterization

of deuterated Pemigatinib, a crucial step in its journey as a potentially improved therapeutic

agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Properties of Deuterated Pemigatinib:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13841940#physicochemical-properties-of-
deuterated-pemigatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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